molecular formula C12H14N2O2 B14701181 Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester CAS No. 26345-13-1

Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester

Cat. No.: B14701181
CAS No.: 26345-13-1
M. Wt: 218.25 g/mol
InChI Key: SNWYSUHMRARRLN-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester is an organic compound that belongs to the class of carboxylic acid esters It is characterized by a cyclohexane ring attached to a carboxylic acid group, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanemethanol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The dicyanomethylene group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the ester and dicyanomethylene groups, making it less reactive.

    Cyclohexanecarboxylic acid, ethyl ester: Similar ester functionality but lacks the dicyanomethylene group.

    Cyclohexanemethanol: Contains an alcohol group instead of an ester, leading to different reactivity.

Properties

IUPAC Name

ethyl 2-(dicyanomethylidene)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)11-6-4-3-5-10(11)9(7-13)8-14/h11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWYSUHMRARRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480687
Record name Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26345-13-1
Record name Cyclohexanecarboxylic acid, 2-(dicyanomethylene)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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